![molecular formula C17H22N4OS2 B2885329 N-cyclohexyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 894006-62-3](/img/structure/B2885329.png)
N-cyclohexyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Description
N-cyclohexyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H22N4OS2 and its molecular weight is 362.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some thiazole derivatives may inhibit certain enzymes, while others may interact with specific receptors .
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, the effects could range from antimicrobial to antitumor effects .
Biological Activity
N-cyclohexyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and cellular regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C20H23N5O2S2
- Molecular Weight : 413.56 g/mol
- IUPAC Name : this compound
This structure includes a cyclohexyl group, a thiazole moiety, and a pyridazine ring, which are critical for its biological activity.
This compound has been shown to exhibit several mechanisms of action:
- Inhibition of CDK9 : The compound inhibits cyclin-dependent kinase 9 (CDK9), which is crucial for RNA polymerase II transcription. This inhibition leads to the downregulation of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .
- Modulation of Myc Pathway : It has been noted that compounds similar to this one can modulate the Myc oncogene pathway, which is often dysregulated in various cancers. This modulation can prevent cell proliferation and induce cell death in malignant cells .
- Antioxidant Activity : Some studies suggest that thiazole derivatives exhibit antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress within cells .
Table 1: Summary of Biological Activities
Activity Type | Result | Reference |
---|---|---|
CDK9 Inhibition | IC50 = 0.15 µM | |
Cytotoxicity | IC50 > 10 µM (non-cytotoxic) | |
Antioxidant Activity | Significant reduction in ROS levels |
Case Studies
- Cancer Cell Lines : In vitro studies have demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the downregulation of Mcl-1 and activation of pro-apoptotic factors .
- Animal Models : Preclinical trials using animal models have shown promising results where administration of this compound led to significant tumor regression in xenograft models. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .
- Comparative Studies : Comparative studies with other thiazole derivatives indicate that while many share similar mechanisms, N-cyclohexyl derivative exhibits superior potency against specific cancer types due to its unique structural features .
Properties
IUPAC Name |
N-cyclohexyl-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS2/c1-11-17(24-12(2)18-11)14-8-9-16(21-20-14)23-10-15(22)19-13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPKCBUZXZNUDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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